Product packaging for Xtt tetrazolium(Cat. No.:CAS No. 117038-70-7)

Xtt tetrazolium

Cat. No.: B053649
CAS No.: 117038-70-7
M. Wt: 651.5 g/mol
InChI Key: CFBVWCHTNQHZLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

XTT tetrazolium is a premier, water-soluble tetrazolium salt widely employed in cell biology and pharmacology for the quantitative assessment of cell viability, proliferation, and cytotoxicity. Its core research value lies in its role as a redox indicator in the widely used XTT assay. The mechanism of action involves the cleavage of the yellow, water-soluble this compound salt to an orange-colored, water-soluble formazan dye by metabolically active cells. This bioreduction is primarily catalyzed by NAD(P)H-dependent dehydrogenase enzymes in the mitochondrial electron transport chain, making the signal directly proportional to the number of viable cells and their metabolic activity. A key advantage of XTT over other tetazolium salts like MTT is the aqueous solubility of its resulting formazan product, which eliminates the need for a solubilization step prior to spectrophotometric measurement, thereby streamlining the assay procedure. This reagent is particularly valuable for high-throughput screening (HTS) applications in drug discovery, where it is used to evaluate the cytotoxic effects of chemical compounds, anti-cancer agents, and other therapeutics, as well as to study cell-mediated cytotoxicity and the impact of growth factors on proliferation. For optimal performance, XTT is typically used in conjunction with an electron-coupling reagent such as PMS (Phenazine Methosulfate). Our high-purity this compound ensures excellent batch-to-batch consistency, low background, and high sensitivity, providing researchers with reliable and reproducible data for their critical experiments.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H17N7O13S2 B053649 Xtt tetrazolium CAS No. 117038-70-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

117038-70-7

Molecular Formula

C22H17N7O13S2

Molecular Weight

651.5 g/mol

IUPAC Name

4-methoxy-5-[3-(2-methoxy-4-nitro-5-sulfophenyl)-5-(phenylcarbamoyl)tetrazol-2-ium-2-yl]-2-nitrobenzenesulfonate

InChI

InChI=1S/C22H17N7O13S2/c1-41-17-8-15(28(31)32)19(43(35,36)37)10-13(17)26-24-21(22(30)23-12-6-4-3-5-7-12)25-27(26)14-11-20(44(38,39)40)16(29(33)34)9-18(14)42-2/h3-11H,1-2H3,(H2-,23,30,35,36,37,38,39,40)

InChI Key

CFBVWCHTNQHZLT-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1N2N=C(N=[N+]2C3=CC(=C(C=C3OC)[N+](=O)[O-])S(=O)(=O)[O-])C(=O)NC4=CC=CC=C4)S(=O)(=O)O)[N+](=O)[O-]

Canonical SMILES

COC1=CC(=C(C=C1N2N=C(N=[N+]2C3=CC(=C(C=C3OC)[N+](=O)[O-])S(=O)(=O)[O-])C(=O)NC4=CC=CC=C4)S(=O)(=O)O)[N+](=O)[O-]

Other CAS No.

117038-70-7

Synonyms

2,3-bis (2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide
2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-5-((phenylamino)carbonyl)-2H-tetrazolium hydroxide
XTT tetrazolium

Origin of Product

United States

High Sensitivity Applications:the Xtt Assay Often Demonstrates Greater Sensitivity and a Wider Dynamic Range Compared to the Mtt Assay.quartzy.comthermofisher.comthis Makes It a Strategic Choice when Working with Low Cell Numbers or Cells with Lower Metabolic Rates, Where a Stronger Signal to Background Ratio is Necessary for Accurate Quantification.thermofisher.com

Research ContextKey Challenge(s)Rationale for Selecting XTT Assay
3D Cell Cultures (e.g., Matrigel, Collagen)Reagent penetration; insolubility of formazan (B1609692) product within the matrix.Water-soluble reagent and formazan product ensure better diffusion and accurate measurement without matrix disruption. nih.gov
Antimicrobial/Biofilm StudiesNeed to assess viability without destroying the biofilm structure.The soluble formazan is released into the medium, allowing for quantification while preserving the biofilm's integrity for other analyses. nih.gov
High-Throughput Screening (HTS)Need for a simple, rapid, and automatable protocol.Elimination of the solubilization step (unlike MTT) streamlines the workflow and reduces processing time. quartzy.comthermofisher.com
Studies Requiring Kinetic MonitoringNeed to measure cell viability at multiple time points without terminating the experiment.The non-destructive nature of the assay (no lysis or solubilization) permits continuous monitoring of the same cell populations. fishersci.fi

Methodological Design and Experimental Optimization Strategies for Xtt Tetrazolium Assays

Advantages of XTT-Based Methodologies

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay offers several distinct advantages over other cell viability and proliferation assays, particularly the widely used MTT assay. These benefits have established the XTT assay as a valuable tool in various research fields, including drug discovery and toxicology. abcam.com

Water-Soluble Formazan (B1609692) Product and Simplified Protocol (Absence of Solubilization Step)

A primary advantage of the XTT assay is the production of a water-soluble formazan dye upon reduction by metabolically active cells. sigmaaldrich.cnbiotium.combiotium.com In contrast, the traditional MTT assay produces a water-insoluble formazan product that requires a separate solubilization step, often involving organic solvents like dimethyl sulfoxide (B87167) (DMSO). biotium.comthermofisher.comnih.gov This additional step not only complicates the protocol but can also introduce variability and potential cytotoxicity, affecting the accuracy of the results. abcam.com The elimination of the solubilization step in the XTT assay simplifies the workflow, reduces handling errors, and minimizes the exposure of laboratory personnel and equipment to hazardous solvents. abcam.comaacrjournals.org This streamlined process allows for direct measurement of the colored formazan product in the culture medium, making the assay faster and more convenient. abcam.combiotium.combiotium.comtribioscience.com

The reduction of the yellow, water-soluble XTT tetrazolium salt to an orange-colored, water-soluble formazan product is primarily carried out by mitochondrial dehydrogenases in viable cells. abcam.comnih.govlabbox.es The amount of the orange formazan generated is directly proportional to the number of metabolically active cells in the sample. abcam.combiotium.combiotium.comlabbox.es This direct correlation allows for a quantitative assessment of cell viability and proliferation. abcam.com

Suitability for High-Throughput Screening and Automation

The simplified protocol of the XTT assay, which lacks washing or solubilization steps, makes it exceptionally well-suited for high-throughput screening (HTS) and automation. abcam.comlabbox.esrndsystems.comcanvaxbiotech.com The ability to perform the entire assay directly in a microtiter plate significantly increases efficiency, a crucial factor in drug discovery and other large-scale screening applications. abcam.comlabbox.esbeckman.com Automated systems can easily handle the addition of reagents and the subsequent absorbance readings, minimizing user-to-user variability and increasing the reliability of the data. abcam.combeckman.com This makes the XTT assay a preferred method for rapidly screening large numbers of compounds or experimental conditions. abcam.comthermofisher.com

Enhanced Sensitivity for Low Cell Densities

The XTT assay is recognized for its high sensitivity, allowing for the detection of viability in samples with low cell numbers. labbox.escanvaxbiotech.com Compared to the MTT assay, the XTT assay can exhibit a significantly higher signal-to-background ratio, which is a major advantage when working with small cell populations or cells with low metabolic activity. thermofisher.comthermofisher.com This enhanced sensitivity makes it possible to accurately assess cell viability in situations where cell numbers are limited, such as in primary cell cultures or when evaluating the effects of cytotoxic agents that result in a substantial reduction in cell population. abcam.comthermofisher.com The assay can reliably detect a wide range of cell densities, typically from 500 to 100,000 cells per well, depending on the cell type and culture conditions. caymanchem.com

Non-Radioactive Detection Methods

A significant advantage of the XTT assay is that it is a non-radioactive method for quantifying cellular proliferation and viability. sigmaaldrich.cnbiotium.comrndsystems.com Historically, assays utilizing radiolabeled nucleosides, such as [3H]thymidine, were common for measuring cell proliferation. However, these methods involve the handling and disposal of hazardous radioactive materials, posing safety risks and requiring specialized laboratory facilities. sandiego.edu The XTT assay, being a colorimetric method, provides a safer and more convenient alternative without compromising sensitivity. abcam.combiotium.com This accessibility has contributed to its widespread adoption in research laboratories worldwide. abcam.com

Critical Parameters for Assay Optimization

To ensure accurate and reproducible results with the XTT assay, careful optimization of several experimental parameters is essential. The metabolic rate and growth characteristics can vary significantly between different cell lines, necessitating the tailoring of the assay protocol to the specific cells being studied.

Determination of Optimal Cell Seeding Density and Proliferation Kinetics

One of the most critical parameters to optimize is the initial cell seeding density. rndsystems.com The optimal number of cells to plate depends on the proliferation rate of the cell line and the duration of the experiment. cellsignal.comresearchgate.net If the cell density is too low, the absorbance signal may be too weak to detect accurately. Conversely, if the density is too high, cells may become over-confluent, leading to contact inhibition of growth and a plateau in the signal, which does not accurately reflect the potential effects of a treatment. rndsystems.comresearchgate.netwindows.net

To determine the optimal seeding density, a cell titration experiment is recommended. cellsignal.comwindows.net This involves seeding a range of cell concentrations and measuring the XTT signal after a set incubation period. The ideal density will fall within the linear range of the assay, where the absorbance is directly proportional to the number of viable cells. For a typical 96-well plate format, seeding densities can range from approximately 1,000 to 100,000 cells per well. rndsystems.comwindows.net For many cell lines, a starting density of 10,000 to 100,000 cells per well is suggested for a 24-48 hour incubation. canvaxbiotech.comwindows.net However, for cells with low metabolic activity, a higher concentration of up to 2.5 x 10^5 cells per well may be necessary. biotium.com

Incubation Time of XTT Reagent and Formazan Development

The incubation time for the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent is a critical parameter that directly influences the development of the orange-colored formazan product. This period must be optimized to ensure that the absorbance reading is within the linear range of the assay and accurately reflects the number of metabolically active cells. The conversion of XTT to formazan is a time-dependent enzymatic reaction carried out by dehydrogenases in viable cells. sigmaaldrich.comcellsignal.com

The optimal incubation time can vary significantly depending on the cell type, cell density, and their metabolic activity. cellsignal.comitwreagents.com For most experimental setups, incubation periods typically range from 2 to 24 hours. sigmaaldrich.comitwreagents.com Highly metabolic cells at a high density may require a shorter incubation time to avoid signal saturation, where the enzymatic conversion rate reaches its maximum and is no longer proportional to the cell number. nih.gov Conversely, cells with low metabolic activity or low cell numbers may need a longer incubation period to generate a sufficient formazan signal for reliable detection. itwreagents.com

It is crucial to perform a time-course experiment to determine the ideal incubation window for a specific cell line and experimental condition. This involves measuring the absorbance at multiple time points to identify the period where the formazan production is linear. cellsignal.comthermofisher.com For example, with MDA-MB-231 cells at high numbers, signal saturation can occur at approximately 6 hours of XTT incubation. nih.gov For many cell lines, a 4-hour incubation is often sufficient. sigmaaldrich.comthermofisher.comsigmaaldrich.cn However, some protocols suggest that for certain applications, such as assessing cytotoxicity with specific cell lines like WEHI-164, an 18-hour incubation may be necessary. sigmaaldrich.com

Table 1: Reported Incubation Times for XTT Assays

Cell Type/Condition Incubation Time Source
General Cell Lines 2–24 hours sigmaaldrich.comitwreagents.com
Most Experimental Setups 24–96 hours (cell culture) followed by 4-24 hours (XTT incubation) sigmaaldrich.com
CTLL-2 cells 4 hours sigmaaldrich.com
WEHI-164 cells (cytotoxicity) 18 hours sigmaaldrich.com
MDA-MB-231 (high density) ~6 hours (saturation) nih.gov
General Protocol 4 hours thermofisher.comsigmaaldrich.cn

Concentration and Role of Electron Coupling Reagents

The reduction of XTT by cellular enzymes is often inefficient. To enhance the sensitivity and speed of the assay, an intermediate electron coupling reagent is typically used. atcc.orgabcam.comsigmaaldrich.com The most common electron coupling reagent is phenazine (B1670421) methosulfate (PMS) or its more stable, water-soluble analog, N-methyl dibenzopyrazine methyl sulfate. cellsignal.comatcc.org

The role of the electron coupling reagent is to facilitate the transfer of electrons from cellular reductants, primarily NADH and NADPH, to the XTT molecule. researchgate.net XTT, being a negatively charged molecule, does not readily permeate the cell membrane. atcc.orgresearchgate.net The electron carrier, however, can enter the cell, accept electrons from intracellular NADH/NADPH, and then exit the cell to reduce the extracellular XTT, forming the water-soluble formazan. abcam.comresearchgate.net This process significantly accelerates the rate of formazan production. cellsignal.comnih.gov

The concentration of the electron coupling reagent must be carefully optimized. While it enhances the reaction, high concentrations of PMS can be toxic to cells, which could lead to an underestimation of cell viability. abcam.com The ratio of XTT to the electron coupling reagent is crucial for optimal performance. Commercial kits provide these reagents at pre-optimized concentrations. For instance, some protocols specify adding the electron coupling solution to the XTT reagent at a 1:50 volume ratio. cellsignal.comcellsignal.com Another common preparation involves mixing 5 mL of XTT labeling reagent with 0.1 mL of the electron coupling reagent for a 96-well plate. sigmaaldrich.cn The final concentration of the XTT reagent is often around 0.3 mg/ml. sigmaaldrich.com

Table 2: Examples of Electron Coupling Reagent Usage

Reagent Combination Ratio (Volume/Volume) Source
XTT Reagent and Electron Coupling Solution 50:1 cellsignal.comcellsignal.com
XTT Labeling Reagent and Electron Coupling Reagent 5 mL : 0.1 mL sigmaaldrich.cn
XTT Reagent and XTT Activator 5 mL : 100 µL sandiego.edu

Wavelength Selection for Spectrophotometric Quantification

The quantification of the orange formazan product in an XTT assay is performed using a spectrophotometer, typically a microplate reader. The selection of the appropriate wavelength is critical for accurate measurement. The water-soluble formazan dye produced from XTT reduction has a specific absorbance spectrum, with a peak absorbance generally between 450 nm and 500 nm. sigmaaldrich.comsigmaaldrich.cn The exact wavelength used can depend on the filters available in the ELISA reader. sigmaaldrich.cn Common measurement wavelengths include 450 nm, 475 nm, and 490 nm. sandiego.eduabcam.com

In addition to the primary measurement wavelength, a reference wavelength is often used to correct for non-specific background absorbance. This background can be caused by factors such as fingerprints on the plate, turbidity of the medium, or other interfering substances. sandiego.edu The reference wavelength should be one at which the formazan dye has minimal to no absorbance. A wavelength greater than 620 nm is typically chosen, with common values being 630 nm, 650 nm, 660 nm, or 690 nm. sigmaaldrich.comnih.govthermofisher.comsigmaaldrich.cnsandiego.edu

The final absorbance value for each well is calculated by subtracting the absorbance at the reference wavelength from the absorbance at the primary measurement wavelength. nih.govabcam.com This differential reading increases the precision and accuracy of the assay by minimizing the impact of background noise.

Table 3: Recommended Wavelengths for XTT Assay

Primary Wavelength (nm) Reference Wavelength (nm) Source
450 - 500 >650 sigmaaldrich.comsigmaaldrich.cn
450 or 475 Not specified abcam.com
450 660 thermofisher.com
490 (or 450) 690 sandiego.edu
450 - 500 630 - 690 itwreagents.com
450 Not specified cellsignal.com
450 620 nih.gov

Addressing Experimental Variables and Potential Interferences

Media Composition Effects (e.g., Phenol (B47542) Red, Serum Concentration)

The composition of the cell culture medium can significantly interfere with the XTT assay. Two common components of concern are phenol red and serum.

Phenol Red: Phenol red is a pH indicator commonly included in cell culture media. It absorbs light in the same range as the formazan product, which can lead to elevated background absorbance. abcam.comabcam.com While some studies suggest that the interference from phenol red can be minimized by subtracting the blank, its color change due to cellular metabolic activity can introduce variability. abcam.commdpi.com To mitigate this, using a phenol red-free medium during the assay is often recommended. sigmaaldrich.comabcam.com Acidification of solutions can also shift the absorbance of phenol red, but this is more relevant to assays like MTT that require a solubilization step. nih.govmesgenbio.com

Serum Concentration: Serum, such as fetal bovine serum (FBS), is a crucial supplement for cell growth, but it can interfere with tetrazolium-based assays. Serum contains various components, including albumin and reducing substances, that can non-enzymatically reduce XTT, leading to false-positive results or high background signals. nih.govtermedia.plquartzy.com Specifically, the free cysteine residue in serum albumin has been shown to contribute to this reductive activity. nih.gov It is often recommended to reduce the serum concentration to 2-5% or use serum-free media during the XTT incubation period to minimize this interference, though this may impact cell proliferation. abcam.comtermedia.pl

Non-Enzymatic Reduction and Background Signal Management

High background absorbance can compromise the sensitivity and accuracy of the XTT assay. abcam.com One major cause of high background is the non-enzymatic reduction of the XTT reagent. This can be triggered by various factors:

Reducing agents: Components in the culture medium or the tested compounds themselves, such as ascorbic acid, cysteine, glutathione, and dithiothreitol, can directly reduce XTT. abcam.comnih.govmesgenbio.compromega.de

Reagent instability: Prolonged exposure to light or elevated pH can cause spontaneous reduction of tetrazolium salts. nih.govmesgenbio.com

Electron coupling agents: The electron carrier PMS can facilitate XTT reduction even in the absence of cells, contributing to the background signal. abcam.com

To manage background signals, several strategies are employed:

Blank Controls: Including control wells that contain only culture medium and the XTT reagent (without cells) is essential. The average absorbance of these blank wells is subtracted from all other readings. itwreagents.comabcam.comthermofisher.com

Use of Fresh Reagents: XTT and the electron coupling reagent should be thawed and mixed immediately before use to ensure stability and minimize spontaneous reduction. sigmaaldrich.cnrndsystems.com

Phenol Red-Free Media: As mentioned, using media without phenol red can reduce background absorbance. sigmaaldrich.comabcam.com

Dual-Wavelength Reading: Measuring absorbance at both a primary and a reference wavelength helps to correct for non-specific background. abcam.com

Impact of Microbial Contamination on Assay Fidelity

Microbial contamination, such as from bacteria or fungi, can severely compromise the integrity of the XTT assay. abcam.comrndsystems.com Microorganisms are metabolically active and possess enzymes capable of reducing tetrazolium salts, including XTT. oup.comnih.govoup.com This microbial metabolic activity leads to the reduction of XTT and the production of formazan, which is indistinguishable from the formazan produced by the experimental cells.

This results in erroneously high absorbance readings, leading to an overestimation of cell viability or a masking of cytotoxic effects. atcc.org Therefore, any microbial contamination can produce false-positive results. It is imperative to maintain sterile conditions throughout the experiment, from cell culture to the final assay steps. atcc.orgrndsystems.com If contamination is suspected, the results should be discarded. Regular checks for microbial contamination in the cell cultures are a critical quality control measure to ensure the fidelity of the XTT assay.

Table 4: Compound Names and PubChem CIDs

Compound Name PubChem CID
XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) 54680876
Phenazine methosulfate (PMS) 9269
Phenol Red 4763
Cysteine 5862
Glutathione 124886
Ascorbic acid 54670067
Dithiothreitol 446094
NADH (Nicotinamide adenine (B156593) dinucleotide, reduced form) 5835
NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form) 5885

Strategies for Minimizing Plate Reading Artifacts

Minimizing artifacts during plate reading is crucial for obtaining reliable and reproducible data from XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays. Several factors can contribute to inaccuracies in absorbance measurements.

Common sources of artifacts include the presence of phenol red in the culture medium, high concentrations of serum, microbial contamination, and physical interferences like bubbles or debris. abcam.com To mitigate these, a number of strategies can be employed:

Media and Reagent Adjustments: Switching to a phenol red-free medium can reduce background absorbance. abcam.com Similarly, lowering the serum concentration to a range of 2–5% during the assay may be beneficial, though its potential impact on cell proliferation should be considered. abcam.com It is also recommended to filter-sterilize the XTT working solution to prevent microbial contamination, which can be a source of error. abcam.com

Proper Plate Handling: To address variability between wells and experiments, standardized cell seeding is critical. abcam.com This includes using cells from the same passage number and employing automated cell counting methods for consistency. abcam.com Thoroughly mixing the plate on a rocker for approximately 10 minutes after adding the XTT reagent and again before reading can ensure a homogenous distribution of the formazan product. researchgate.net Centrifuging the plates before reading can help to pellet particulate matter and reduce its interference with the light path. abcam.com

Instrumental Considerations: Using a microplate reader with the correct filter settings is essential. The formazan product of XTT reduction is typically measured at an absorbance between 450 and 500 nm. sigmaaldrich.cn Including control wells with complete culture medium and vehicle only (without cells) helps to determine the background absorbance, which can then be subtracted from the experimental wells. nih.gov For assays with extended incubation times, using only the inner wells of the plate can help mitigate edge effects caused by evaporation. nih.gov

Avoiding Chemical Interference: Certain compounds can interfere with the assay chemistry. For example, DNA intercalating agents might compete with the dye and lead to an underestimation of cytotoxicity. nih.gov

A summary of common artifacts and mitigation strategies is presented in the table below.

Artifact SourceMitigation Strategy
Phenol Red in Media Use phenol red-free media. abcam.com
High Serum Concentration Reduce serum concentration to 2-5% during the assay. abcam.com
Microbial Contamination Filter-sterilize XTT working solution; check for contamination microscopically. abcam.com
Particulate Matter/Debris Centrifuge plates before reading. abcam.com
Bubbles Ensure proper pipetting technique; visually inspect plates before reading.
Inconsistent Cell Seeding Use cells from the same passage; standardize cell counting (preferably automated). abcam.com
Incomplete Mixing Shake plate on a rocker for ~10 minutes after adding XTT and before reading. researchgate.net
Edge Effects (Evaporation) Use only inner wells for extended incubations; ensure proper humidification. nih.gov
Chemical Interference Be aware of potential interactions with test compounds (e.g., DNA intercalators). nih.gov

Advanced Experimental Setups

Integration of XTT Assays in 2D and 3D Cell Culture Models (e.g., Matrix-Embedded Cell Layers)

The XTT assay is widely used for assessing cell proliferation and cytotoxicity in conventional two-dimensional (2D) cell cultures, where cells grow as a monolayer on a flat surface. fluorofinder.com However, there is a growing recognition that 3D cell culture models, which allow cells to grow in a three-dimensional space, often better represent the physiological environment of tissues and tumors. fluorofinder.comassaygenie.com Consequently, the XTT assay has been adapted for use in various 3D culture systems, including those where cells are embedded within a dense extracellular matrix (ECM). nih.gov

While the fundamental principle of the XTT assay remains the same in both 2D and 3D models—measuring metabolic activity via the reduction of XTT to a colored formazan product—the transition to 3D cultures presents unique challenges and considerations. nih.govresearchgate.net

Key Differences and Optimization in 3D Cultures:

Reagent Penetration: In 3D cultures, such as spheroids or matrix-embedded cells, the tissue-like structure can impede the uniform distribution of the XTT reagent. researchgate.net This may necessitate adjustments to reagent concentrations and incubation times to ensure all viable cells contribute to the final signal. thermofisher.com Studies have shown that doubling the recommended reagent concentration can increase the signal-to-noise ratio and assay sensitivity in spheroid models. thermofisher.com

Incubation Time: The time required for optimal formazan development can be significantly longer in 3D cultures compared to 2D monolayers. thermofisher.com For instance, while a 10-minute to 3-hour incubation might be sufficient for 2D cultures, spheroids may require 5 to 10 hours to achieve a maximal signal within the linear range of the assay. thermofisher.com

Cellular Proliferation and Drug Sensitivity: Research has demonstrated that cell proliferation kinetics and sensitivity to cytotoxic drugs can differ substantially between cells cultured in a 3D matrix and those in a 2D monolayer. nih.gov The XTT assay can be effectively used to quantify these differences, providing more physiologically relevant data for applications like drug screening. nih.gov

Matrix Compatibility: The XTT assay has been successfully applied to cells embedded in commonly used 3D matrices such as collagen gel and Matrigel. nih.gov The background signal from these matrices does not typically interfere with the quality of the measurements. nih.gov However, it is important to note that animal-derived products like Matrigel may contain DNA, which could potentially interfere with certain types of assays. nih.gov

The table below summarizes the key considerations when adapting XTT assays from 2D to 3D culture models.

Parameter2D Cell Culture3D Cell Culture (e.g., Matrix-Embedded)
Cell Growth Monolayer on a flat surface. fluorofinder.comGrowth in a three-dimensional space, forming structures like spheroids. assaygenie.com
Physiological Relevance Less representative of in vivo conditions. fluorofinder.comMore closely mimics in vivo cell-cell and cell-ECM interactions. fluorofinder.comnih.gov
Reagent Penetration Generally uniform and rapid.Can be limited, requiring optimization of reagent concentration. researchgate.netthermofisher.com
Incubation Time Typically shorter (e.g., 1-4 hours). nih.govOften requires longer incubation times (e.g., 5-10 hours) for optimal signal. thermofisher.com
Drug Sensitivity May not accurately reflect in vivo responses.Can provide a more accurate assessment of drug efficacy and cytotoxicity. nih.gov

Kinetic Monitoring of Metabolic Activity Over Time

A significant advantage of the XTT assay is that the formazan product is water-soluble. abcam.com This property allows for the continuous, real-time monitoring of metabolic activity without the need to terminate the experiment at a single endpoint. abcam.com By taking absorbance readings at multiple time points, researchers can kinetically track changes in cell viability in response to various stimuli. abcam.combyonoy.com

This kinetic approach provides richer and more dynamic data compared to endpoint assays like the MTT assay, which requires a solubilization step that lyses the cells. abcam.com For example, kinetic monitoring with XTT can reveal the precise timing of cytotoxic or cytostatic effects of a drug, offering deeper insights into its mechanism of action.

The methodology for kinetic monitoring involves:

Seeding cells and treating them with the compound of interest.

Adding the XTT labeling mixture to the wells. nih.gov

Measuring the absorbance at regular intervals using a microplate reader. byonoy.com

This approach is particularly beneficial for time-sensitive, cell-based studies. byonoy.com For instance, researchers have used kinetic XTT assays to monitor the metabolic activity of bacteria and fungi over several hours, providing a detailed picture of their growth and response to different conditions. researchgate.netresearchgate.net

Application of Response Surface Methodology for Multi-Factor Optimization

Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques useful for developing, improving, and optimizing processes. nih.gov In the context of XTT assays, RSM can be a powerful tool for optimizing the various experimental parameters that can influence the outcome, such as reagent concentrations, incubation times, and cell seeding densities. nih.gov

Instead of the traditional one-variable-at-a-time (OVAT) approach, RSM allows for the simultaneous investigation of multiple factors and their interactions. nih.govnih.gov This is achieved by designing a set of experiments where all relevant factors are varied simultaneously. nih.gov The results are then used to fit a mathematical model, often a second-order polynomial equation, that describes the relationship between the independent variables and the measured response (e.g., absorbance). nih.gov

The key benefits of using RSM for XTT assay optimization include:

Efficiency: It reduces the number of experiments required to find the optimal conditions compared to the OVAT method. nih.gov

Interaction Analysis: It allows for the identification and quantification of interactions between different experimental variables. nih.gov

Predictive Modeling: The resulting mathematical model can be used to predict the response for any given combination of the variables, facilitating the selection of the best experimental conditions. nih.gov

For example, RSM has been successfully used to optimize the conditions for Candida albicans biofilm formation, where the XTT assay was one of the methods used to quantify cell viability. nih.gov The variables considered in the design included media pH, temperature, incubation period, shaker speed, and inoculum size. nih.gov This approach allowed for the development of a validated, high-throughput optimization of the biofilm formation process. nih.gov

Comparative Analysis of Xtt Tetrazolium with Other Metabolic Assays

Distinctions from First-Generation Tetrazolium Salts (e.g., MTT)

The most widely known first-generation tetrazolium salt is MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). While foundational, the MTT assay has inherent procedural and practical limitations that XTT was designed to address.

The primary and most significant advantage of XTT over MTT is the water solubility of its resulting formazan (B1609692) dye. abcam.comontosight.ai In the MTT assay, metabolically active cells reduce the yellow MTT tetrazolium to a purple formazan product that is insoluble in water and forms crystalline deposits within the cell. itwreagents.comdifferencebetween.com This necessitates an additional, time-consuming step where a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or an acidified detergent solution, must be added to dissolve the crystals before the absorbance can be measured. differencebetween.comaacrjournals.org

Research indicates that the XTT assay generally offers higher sensitivity and a wider dynamic range compared to the MTT assay. differencebetween.comscispace.com The water-soluble nature of the XTT-formazan ensures a more homogenous distribution of the colored product, leading to a more consistent and accurate signal. abcam.com Studies have shown that XTT can perform well at both high and low cell densities and can detect smaller changes in cell populations. abcam.com In some comparisons, the XTT assay displayed up to an eight-fold increase in signal-to-background ratios over the MTT assay, a significant advantage when working with small cell numbers or cells with low metabolic activity. thermofisher.com This increased sensitivity makes XTT a more reliable tool for quantifying cell viability and cytotoxicity with greater precision. abcam.comitwreagents.com

Table 1: Comparison of XTT and MTT Assay Characteristics

Feature XTT Assay MTT Assay
Formazan Product Water-soluble, orange color differencebetween.comitwreagents.com Water-insoluble, purple crystals differencebetween.com
Assay Procedure Single-step addition; no solubilization required abcam.comaacrjournals.org Multi-step; requires a solubilization phase differencebetween.comaacrjournals.org
Sensitivity Generally higher than MTT differencebetween.comscispace.com Lower sensitivity and dynamic range differencebetween.comtakarabio.com
Throughput High; suitable for automation abcam.com Lower; solubilization step is a bottleneck aacrjournals.org

| Solvent Requirement | No cytotoxic organic solvents needed ontosight.ai | Requires solvents like DMSO or acid-isopropanol aacrjournals.org |

Comparative Performance with Other Water-Soluble Tetrazolium Salts (e.g., MTS, WST-1, WST-8/CCK-8)

Following the development of XTT, other water-soluble tetrazolium salts were introduced, including MTS, WST-1, and WST-8 (the active component in CCK-8 kits). While they share the advantage of producing a soluble formazan, they differ in key performance metrics.

Although XTT, MTS, and WSTs all produce water-soluble formazan, the degree of solubility and the efficiency of the resulting colorimetric signal can vary. The formazan produced by WST-8 is reported to have higher water solubility than the formazans from both XTT and MTS. elabscience.com Furthermore, WST compounds, when combined with an electron mediator, can generate a more efficient spectrophotometric signal than both MTT and XTT. scispace.comwikipedia.org Studies comparing the assays have shown that WST-8 can yield significantly higher absorbance values than XTT for the same number of cells, indicating a more robust signal. asm.org This enhanced signal can be advantageous for detecting very low cell numbers or subtle changes in metabolic activity.

Reagent stability is a critical factor for ensuring consistent and reproducible results, particularly in high-throughput screening environments. In this regard, WST-1 and WST-8 are considered more stable than XTT and MTS. scispace.comelabscience.com WST-1, for instance, can be supplied as a ready-to-use solution that remains stable for weeks at 2-8°C. sigmaaldrich.com In contrast, XTT solutions often require the addition of an electron coupling agent like phenazine (B1670421) methosulfate (PMS) just before use, and the combined reagent may have limited stability at room temperature. aacrjournals.orgthermofisher.com The superior stability of WST reagents reduces variability between experiments and contributes to higher assay reproducibility. elabscience.com

A fundamental mechanistic difference separates the various tetrazolium salts. MTT, being positively charged, readily penetrates the cell membrane and is reduced primarily by mitochondrial dehydrogenases within the cell. nih.gov

In contrast, XTT, MTS, and WST-1 are negatively charged molecules and are therefore largely cell-impermeable. nih.govnih.gov Their reduction does not occur inside the cell but rather at the cell surface or in the extracellular space. nih.govresearchgate.net This process is facilitated by trans-plasma membrane electron transport, which shuttles electrons from intracellular sources (like NADH) to the outside of the cell. wikipedia.orgnih.gov To enhance the efficiency of this extracellular reduction, these assays almost always require an intermediate electron acceptor or coupling reagent, such as PMS or 1-Methoxy PMS. nih.govresearchgate.net This mediator accepts electrons from the cell surface and transfers them to the tetrazolium salt, resulting in the formation of the colored formazan. abcam.com This extracellular reduction mechanism minimizes direct interference from intracellular components and avoids the potential toxicity associated with the intracellular accumulation of the dye or its formazan product. wikipedia.org

Table 2: Comparison of Water-Soluble Tetrazolium Salt Assays

Feature XTT MTS WST-1 WST-8 (CCK-8)
Reduction Site Extracellular / Cell Surface nih.govresearchgate.net Extracellular & Intracellular nih.gov Extracellular / Cell Surface wikipedia.orgabcam.com Extracellular / Cell Surface nih.gov
Electron Mediator Required (e.g., PMS) aacrjournals.org Required (e.g., PES) scispace.com Required (e.g., 1-Methoxy PMS) abcam.com Required (e.g., 1-Methoxy PMS) elabscience.com
Reagent Stability Less stable than WSTs scispace.comelabscience.com Less stable than WSTs scispace.com More stable than XTT/MTS sigmaaldrich.com Highly stable elabscience.com
Signal Strength Good Good Good Very High / Most Sensitive elabscience.comnih.gov

| Formazan Solubility | Good abcam.com | Good scispace.com | Good sigmaaldrich.com | Highest elabscience.com |


Table 3: Compound Names and PubChem CIDs

Compound Name Abbreviation PubChem CID
2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide XTT 54680459
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide MTT 64963
3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium MTS 12314605
4-[3-(4-iodophenyl)-2-(4-nitrophenyl)-2H-5-tetrazolio]-1,3-benzene disulfonate WST-1 9923838

Complementary Nature with Alternative Cell Viability and Metabolic Assays (e.g., ATP-based assays, LDH release)

To achieve a comprehensive understanding of cellular health, the XTT assay is often used in conjunction with other methods that measure different cellular parameters. abcam.com This multi-assay approach provides a more complete picture by assessing various hallmarks of cell viability and death. The most common complementary assays include those that measure adenosine (B11128) triphosphate (ATP) levels and lactate (B86563) dehydrogenase (LDH) release.

The XTT assay quantifies the metabolic activity of a cell population by measuring the reduction of the tetrazolium salt to a colored formazan product, a process dependent on NAD(P)H and active mitochondrial dehydrogenases. sigmaaldrich.comcellsignal.com A decrease in this activity can indicate either a reduction in cell number (cytotoxicity) or a decrease in metabolic rate without cell death (cytostatic effect).

Lactate Dehydrogenase (LDH) Release Assays: Unlike XTT and ATP assays which measure markers of viability, the LDH assay is a widely used method for quantifying cytotoxicity. cellsignal.com It measures the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon the loss of cell membrane integrity, a hallmark of necrosis or late-stage apoptosis. cellsignal.comabcam.com

The complementary power of using these assays together is significant. For instance:

A compound that causes a decrease in the XTT and ATP signal but no increase in LDH release may be considered cytostatic . It inhibits metabolic activity and proliferation without causing immediate cell death and membrane rupture.

A compound that causes a decrease in XTT and ATP signals accompanied by a significant increase in LDH release is clearly cytotoxic , as it induces cell death leading to membrane lysis. cellsignal.com

This multi-parametric approach is crucial for distinguishing between different mechanisms of drug action and for avoiding misinterpretation of data that can arise from compound interference with a single assay's chemistry. researchgate.net Combining these assays provides a robust and more nuanced assessment of a compound's effect on cells.

Assay TypePrincipleWhat It MeasuresPrimary Application
XTT AssayEnzymatic reduction of tetrazolium salt (XTT) to a soluble formazan dye by metabolically active cells. sigmaaldrich.comsigmaaldrich.cnMitochondrial and cellular dehydrogenase activity (a proxy for metabolic rate). abcam.comsandiego.eduCell Viability & Proliferation
ATP-Based AssayLuciferase-catalyzed reaction using ATP to produce a luminescent signal. sigmaaldrich.comnih.govIntracellular ATP levels. cellsignal.comCell Viability (High Sensitivity)
LDH Release AssayEnzymatic assay that measures LDH activity released from damaged cells into the culture medium. cellsignal.comabcam.comLoss of cell membrane integrity. cellsignal.comCytotoxicity (Cell Death)

Strategic Selection of XTT-Based Assays in Specific Research Contexts

The choice of a cell viability assay depends on the specific research question, cell type, and experimental conditions. The XTT assay is strategically selected in various contexts due to its distinct advantages over other tetrazolium salts like MTT and even other viability assays.

A primary driver for selecting XTT is the water solubility of its resulting formazan product. abcam.com Unlike the MTT assay, which produces insoluble purple formazan crystals that must be dissolved in an organic solvent before measurement, the XTT assay's soluble product allows for direct absorbance reading. cellsignal.comnih.gov This key difference offers several strategic benefits:

Simplified Protocol: It eliminates the solubilization step, reducing hands-on time and potential errors from incomplete crystal dissolution. abcam.comnih.gov

Reduced Toxicity: It avoids the use of cytotoxic organic solvents like DMSO or isopropanol, which can affect cell health and interfere with subsequent analyses. abcam.com

Suitability for High-Throughput Screening (HTS): The simpler "add-and-read" format makes it highly amenable to automated HTS workflows. quartzy.comthermofisher.com

Continuous Monitoring: Since no cell lysis or solubilization is required, it is possible to take multiple readings over time from the same samples to perform kinetic studies of cell proliferation or cytotoxicity. fishersci.fi

The XTT assay is particularly valuable in research contexts where other assays may be less effective.

Q & A

Q. What is the biochemical principle underlying XTT tetrazolium-based cell viability assays?

The XTT assay measures cellular metabolic activity via reduction of the yellow tetrazolium salt XTT (sodium 3´-[1-(phenylaminocarbonyl)-3,4-tetrazolium]-bis(4-methoxy-6-nitro) benzene sulfonic acid hydrate) to water-soluble orange formazan. This reaction is catalyzed by dehydrogenase enzymes in metabolically active cells, primarily through NAD(P)H-dependent processes in glycolysis or mitochondrial electron transport. The formazan concentration, quantified spectrophotometrically at 450–490 nm, correlates with viable cell count .

Q. How does XTT differ from MTT in experimental protocols?

Unlike MTT, which requires solubilization of insoluble formazan crystals, XTT produces water-soluble formazan, eliminating the need for organic solvents (e.g., DMSO). However, XTT is cell-impermeable due to its negative charge, limiting its reduction to extracellular sites (e.g., plasma membrane electron transport chains) rather than intracellular mitochondria. This necessitates an electron mediator like phenazine methosulfate (PMS) to enhance signal sensitivity .

Q. What are the critical components of an XTT assay kit, and how do they function?

A standard XTT assay kit includes:

  • XTT reagent : The tetrazolium salt substrate.
  • Electron-coupling reagent (e.g., PMS) : Facilitates electron transfer from cellular NAD(P)H to XTT, accelerating formazan production.
  • Culture medium-compatible buffer : Ensures reagent solubility and cell viability during incubation.
    Optimal PMS concentration (typically 0.25–0.5 μM) must be validated to avoid cytotoxicity .

Q. What are the key steps to optimize XTT assay protocols for adherent vs. suspension cells?

  • Cell density : Use 5,000–50,000 cells/well (96-well plate) to ensure linear formazan production.
  • Incubation time : 2–4 hours at 37°C to balance signal intensity and cell stress.
  • Reference wavelength : Measure absorbance at 650 nm to correct for background interference (e.g., cell debris) .

Advanced Research Questions

Q. How do cellular redox conditions (e.g., ROS levels) confound XTT assay results, and how can researchers mitigate this?

XTT reduction is influenced by superoxide radicals and other reactive oxygen species (ROS), which directly react with tetrazolium salts. For example, in studies involving nanomaterials or oxidative stressors, elevated ROS may artificially inflate formazan signals, overestimating viability. To validate results:

  • Parallel assays : Combine XTT with ROS-specific probes (e.g., DCFH-DA).
  • SOD inhibition : Test assays with/without superoxide dismutase to quantify redox interference .

Q. Why might XTT and MTT assays yield contradictory cytotoxicity data in drug screening?

  • Reduction site : MTT is reduced intracellularly (mitochondria), while XTT reacts extracellularly. Drugs disrupting mitochondrial vs. plasma membrane electron transport will differentially affect these assays.
  • Oxygen sensitivity : XTT reduction is oxygen-dependent; hypoxic conditions (e.g., 3D tumor spheroids) may suppress formazan production. Validate with ATP-based assays (e.g., CellTiter-Glo) in such models .

Q. How should researchers address the "plateau effect" in XTT assays during long-term proliferation studies?

Prolonged incubation (>24 hours) can deplete nutrients or accumulate cytotoxic formazan byproducts. To avoid signal saturation:

  • Time-course pilot : Determine the linear range of formazan production (typically 4–24 hours).
  • Medium replenishment : Replace 50% of medium with fresh XTT/PMS solution at extended timepoints .

Q. What methodological controls are essential when applying XTT assays to 3D cell cultures?

  • Penetration controls : Confirm XTT/PMS diffusion into spheroids using smaller aggregates (<200 μm diameter).
  • Matrix interference : Subtract background absorbance from hydrogel-embedded cultures using cell-free matrix controls.
  • Metabolic normalization : Normalize data to ATP content or DNA quantification to account for reduced XTT accessibility .

Q. How does the choice of electron mediator (e.g., PMS vs. menadione) impact XTT assay sensitivity and toxicity?

  • PMS : Enhances signal 3–5 fold but is light-sensitive and cytotoxic at >1 μM.
  • Menadione : Less toxic but requires higher concentrations (5–20 μM) and longer incubation.
    Validate mediator concentration using a cell viability curve (0.1–2 μM PMS recommended) .

Methodological Validation and Troubleshooting

Q. How can researchers distinguish between cytostatic vs. cytotoxic effects using XTT assays?

  • Dose-response kinetics : Cytostatic agents reduce formazan production gradually (IC₅₀ over days), while cytotoxic agents show rapid inhibition (IC₅₀ within hours).
  • Recovery assays : Wash out treatments and monitor formazan recovery over 72 hours to assess reversibility .

Q. What are the limitations of XTT assays in apoptosis vs. necrosis studies?

XTT measures metabolic activity, not membrane integrity. Apoptotic cells with intact membranes may retain dehydrogenase activity, yielding false viability signals. Combine with Annexin V/PI staining or LDH release assays for accurate differentiation .

Q. How do serum components in culture medium affect XTT assay reproducibility?

Serum proteins (e.g., albumin) can bind formazan, altering absorbance. Use serum-free medium during XTT incubation or include serum-matched blanks. Fetal bovine serum (FBS) concentrations >10% may require dilution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.